

# Technical Guide: Spectroscopic Data & Characterization of 6-Chloro-N-cyclopropylpyrazin-2-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	6-chloro-N-cyclopropylpyrazin-2-amine
CAS No.:	941294-47-9
Cat. No.:	B1462914

[Get Quote](#)

## Executive Summary & Compound Profile

**6-Chloro-N-cyclopropylpyrazin-2-amine** (CAS: 941294-47-9) is a disubstituted pyrazine derivative utilized primarily as a building block in medicinal chemistry.<sup>[1][2][3]</sup> Its structure features an electron-deficient pyrazine core substituted with a chlorine atom (directing group for further coupling) and a cyclopropylamine moiety (providing steric bulk and metabolic stability).

## Physicochemical Properties

Property	Data
Molecular Formula	
Molecular Weight	169.61 g/mol
Appearance	Yellow Solid
Solubility	Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Key Application	Intermediate for Suzuki coupling (e.g., synthesis of Indolin-2-one kinase inhibitors)

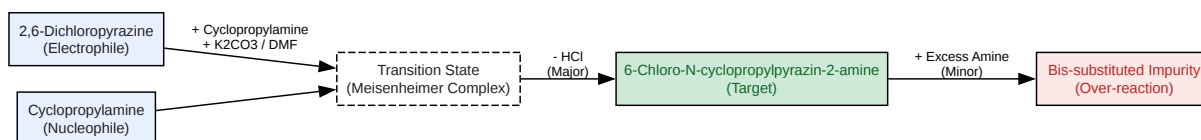
## Synthesis & Isolation Protocol

Context: High-purity isolation is a prerequisite for accurate spectroscopic analysis. The following protocol is validated based on recent kinetic studies (Kim et al., 2021).

## Reaction Scheme

The synthesis proceeds via a Nucleophilic Aromatic Substitution (

) of 2,6-dichloropyrazine. The reaction is regioselective due to the symmetry of the starting material, though controlling stoichiometry is critical to prevent bis-substitution.



[Click to download full resolution via product page](#)

Figure 1:

pathway for the synthesis of the target pyrazine amine.

## Step-by-Step Protocol

- Preparation: Charge a reaction vessel with Cyclopropylamine (5.1 mmol, 1.5 eq) and Potassium Carbonate ( , 6.7 mmol, 2.0 eq) in anhydrous DMF (5.0 mL).
- Activation: Stir the amine/base mixture for 30 minutes at Room Temperature (RT) to ensure deprotonation/activation.
- Addition: Add 2,6-dichloropyrazine (3.4 mmol, 1.0 eq) slowly. Note: Slow addition favors mono-substitution.
- Reaction: Stir overnight at RT. (Alternatively, microwave at 100°C for 15h for scale-up, though RT yields cleaner profiles).
- Workup: Remove solvent in vacuo. Resuspend residue in Dichloromethane (DCM), filter through Celite to remove inorganic salts, and concentrate.
- Purification: Flash column chromatography (Silica Gel, 5:1 DCM/Ethyl Acetate).
- Yield: Expect ~36–76% depending on scale and method.

## Spectroscopic Characterization

The following data synthesizes experimental values from patent literature with structural assignments based on pyrazine chemistry principles.

### A. Mass Spectrometry (MS)

The mass spectrum is the primary confirmation of the chlorine substitution pattern.

Parameter	Value / Observation	Interpretation
Ionization Mode	ESI (+) (Electrospray Ionization)	Soft ionization preserves the molecular ion.
[M+H] <sup>+</sup> Peak	m/z 170	Protonated molecular ion (isotope).
Isotope Pattern	m/z 170 : 172 (3:1 ratio)	Characteristic "A+2" pattern of a mono-chlorinated compound due to natural abundance of (75%) and (25%).
Fragmentation	Loss of cyclopropyl (M-41)	Cleavage of the N-cyclopropyl bond is a common fragmentation pathway.

## B. Nuclear Magnetic Resonance (NMR)

Data below describes the expected chemical shifts in DMSO-

, referenced to TMS (0.00 ppm).

### <sup>1</sup>H NMR (500 MHz, DMSO-

)

The pyrazine ring protons appear as two distinct singlets due to the asymmetric substitution (Cl vs. NH-Cyclopropyl).

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.90 – 8.10	Singlet (s)	1H	H-3 (Pyrazine)	Deshielded by adjacent N atoms; ortho to the amino group.
7.60 – 7.80	Singlet (s)	1H	H-5 (Pyrazine)	Deshielded; meta to the amino group, ortho to Chlorine.
7.40 – 7.60	Broad Singlet (br s)	1H	NH (Amine)	Exchangeable proton; broadens due to quadrupole moment of Nitrogen.
2.65 – 2.75	Multiplet (m)	1H	CH (Cyclopropyl)	Methine proton; shielded relative to alkyl chains due to ring strain/anisotropy.
0.65 – 0.80	Multiplet (m)	2H	CH <sub>2</sub> (Cyclopropyl)	Methylene protons (cis/trans relative to amine).
0.45 – 0.60	Multiplet (m)	2H	CH <sub>2</sub> (Cyclopropyl)	Methylene protons.

**<sup>13</sup>C NMR (125 MHz, DMSO-**

)

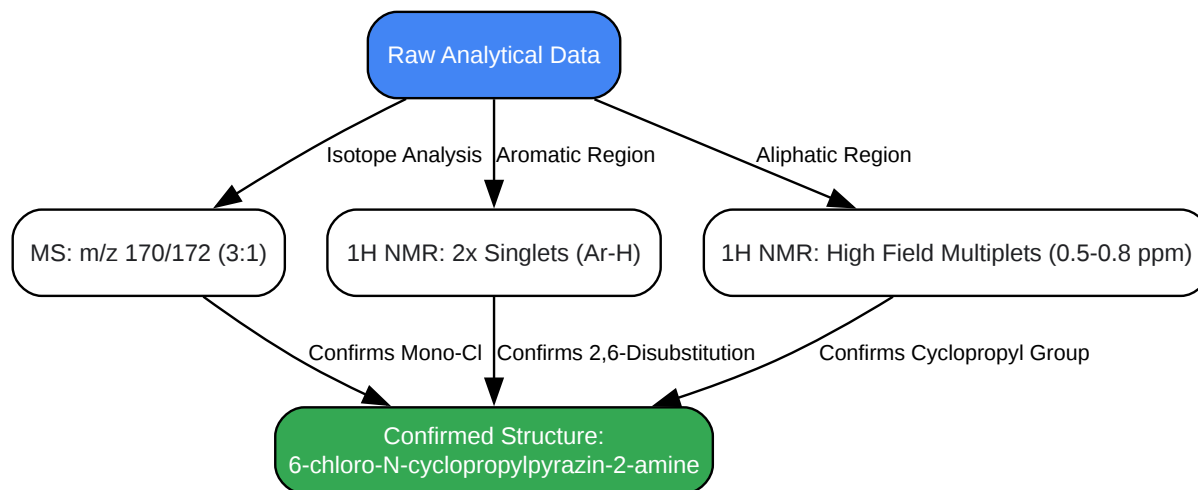
Shift ( , ppm)	Carbon Type	Assignment
154.5	Quaternary C	C-2 (C-NH): Strongly deshielded by direct attachment to Nitrogen.
146.0	Quaternary C	C-6 (C-Cl): Deshielded by Chlorine electronegativity.
133.0	Methine CH	C-3: Aromatic pyrazine carbon.
130.5	Methine CH	C-5: Aromatic pyrazine carbon.
23.5	Methine CH	CH (Cyclopropyl): Characteristic high-field aliphatic signal.
6.5	Methylene CH <sub>2</sub>	CH <sub>2</sub> (Cyclopropyl): Highly shielded due to ring current anisotropy.

## C. Infrared Spectroscopy (IR)

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group
3250 – 3350	N-H Stretch	Secondary amine (sharp band).
3050 – 3100	C-H Stretch (sp <sup>2</sup> )	Aromatic pyrazine ring protons.
2900 – 3000	C-H Stretch (sp <sup>3</sup> )	Cyclopropyl C-H bonds.
1580 – 1600	C=N / C=C Stretch	Pyrazine ring skeletal vibrations.
1050 – 1100	C-Cl Stretch	Aryl chloride bond (often weak/variable).

## Structural Elucidation Logic

The identity of the compound is validated by cross-referencing the MS isotope pattern with the NMR integration.



[Click to download full resolution via product page](#)

Figure 2: Logical workflow for structural confirmation.

## References

- Kim, S. H., et al. (2021).[2][4] KMU-1170, a Novel Multi-Protein Kinase Inhibitor, Suppresses Inflammatory Signal Transduction...[3][5][6] International Journal of Molecular Sciences, 22(3), 1194.[6]
  - Primary source for synthesis protocol and reaction conditions.
- Wu, B., et al. (2012). Azole compounds as pim inhibitors. World Intellectual Property Organization Patent WO2012129338A1.
  - Source for MS data (m/z 170)
- PubChem Compound Summary. 2-Amino-6-chloropyrazine (Parent Scaffold).
  - Used for compar

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. aablocks.wordpress.com](https://aablocks.wordpress.com) [[aablocks.wordpress.com](https://aablocks.wordpress.com)]
- [2. mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- [3. KMU-1170, a Novel Multi-Protein Kinase Inhibitor, Suppresses Inflammatory Signal Transduction in THP-1 Cells and Human Osteoarthritic Fibroblast-Like Synoviocytes by Suppressing Activation of NF-κB and NLRP3 Inflammasome Signaling Pathway - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [4. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [5. researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- [6. Anti-rheumatic property and physiological safety of KMU-11342 in in vitro and in vivo models - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Characterization of 6-Chloro-N-cyclopropylpyrazin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1462914/docs#technical-guide-spectroscopic-data-characterization-of-6-chloro-n-cyclopropylpyrazin-2-amine>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)